3-Heptenoic acid, methyl ester, (E)-
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Overview
Description
3-Heptenoic acid, methyl ester, (E)- is an organic compound with the molecular formula C8H14O2. It is an ester derived from 3-heptenoic acid and methanol. This compound is characterized by the presence of a double bond in the trans (E) configuration, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Heptenoic acid, methyl ester, (E)- typically involves the esterification of 3-heptenoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The reaction can be represented as follows:
3-Heptenoic acid+MethanolAcid Catalyst3-Heptenoic acid, methyl ester, (E)-+Water
Industrial Production Methods
In an industrial setting, the production of 3-Heptenoic acid, methyl ester, (E)- may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of excess methanol and efficient separation techniques to remove water and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
3-Heptenoic acid, methyl ester, (E)- undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 3-heptenoic acid and methanol in the presence of an acid or base.
Reduction: The double bond in the ester can be reduced to form the corresponding saturated ester.
Oxidation: The ester can undergo oxidation to form various oxidation products, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with water and a strong acid catalyst, while basic hydrolysis (saponification) involves the use of a strong base like sodium hydroxide.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst such as palladium on carbon.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products Formed
Hydrolysis: 3-Heptenoic acid and methanol.
Reduction: Saturated ester (methyl heptanoate).
Oxidation: Various carboxylic acids and ketones, depending on the extent of oxidation.
Scientific Research Applications
3-Heptenoic acid, methyl ester, (E)- has several applications in scientific research:
Chemistry: Used as a starting material or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Heptenoic acid, methyl ester, (E)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The ester group can undergo hydrolysis, releasing the active 3-heptenoic acid, which can then participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
Heptanoic acid, methyl ester: Similar structure but lacks the double bond.
3-Hexenoic acid, methyl ester: Similar structure with a shorter carbon chain.
Methyl 6-heptenoate: Similar structure with the double bond at a different position.
Uniqueness
3-Heptenoic acid, methyl ester, (E)- is unique due to the presence of the trans double bond, which imparts distinct chemical and physical properties compared to its cis isomer and other saturated esters.
Properties
Molecular Formula |
C8H14O2 |
---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
methyl (E)-hept-3-enoate |
InChI |
InChI=1S/C8H14O2/c1-3-4-5-6-7-8(9)10-2/h5-6H,3-4,7H2,1-2H3/b6-5+ |
InChI Key |
MELNJTLUIHVCHX-AATRIKPKSA-N |
Isomeric SMILES |
CCC/C=C/CC(=O)OC |
Canonical SMILES |
CCCC=CCC(=O)OC |
Origin of Product |
United States |
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